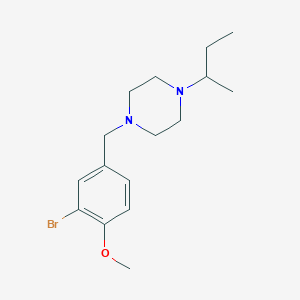![molecular formula C19H11N3O4 B15153471 4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B15153471.png)
4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-e]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate hydrazine derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials with specific optical properties.
作用機序
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. Its dual activity against various cancer cell lines and favorable pharmacokinetic properties further distinguish it from other similar compounds .
特性
分子式 |
C19H11N3O4 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
10-(3,4-dihydroxyphenyl)-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,15-hexaene-8,12-dione |
InChI |
InChI=1S/C19H11N3O4/c23-11-6-5-8(7-12(11)24)13-14-16(20-18-15(13)19(26)22-21-18)9-3-1-2-4-10(9)17(14)25/h1-7,23-24H,(H2,20,21,22,26) |
InChIキー |
SQLSIDFAENUMRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C4C(=N3)NNC4=O)C5=CC(=C(C=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 8-(1H-benzimidazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B15153397.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B15153406.png)
![ethyl 2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B15153415.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15153421.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)
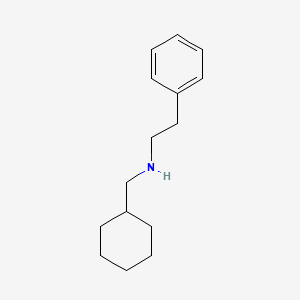
![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)
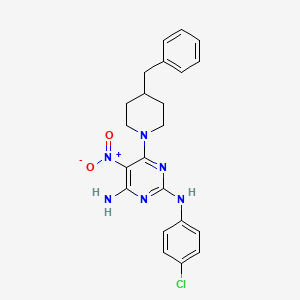
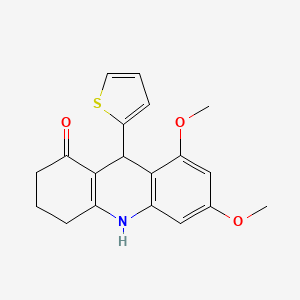
![5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153472.png)

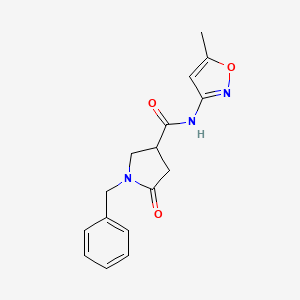
![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide](/img/structure/B15153488.png)
